Cas no 196489-27-7 ((S)-5-Hydroxy Omeprazole)

(S)-5-Hydroxy Omeprazole 化学的及び物理的性質
名前と識別子
-
- (S)-5-Hydroxy Omeprazole
- 3-Pyridinemethanol, 4-methoxy-6-[[(S)-(6-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl-
-
- インチ: 1S/C17H19N3O4S/c1-10-15(18-7-11(8-21)16(10)24-3)9-25(22)17-19-13-5-4-12(23-2)6-14(13)20-17/h4-7,21H,8-9H2,1-3H3,(H,19,20)/t25-/m0/s1
- InChIKey: CMZHQFXXAAIBKE-VWLOTQADSA-N
- ほほえんだ: C1=NC(C[S@@](C2NC3=CC(OC)=CC=C3N=2)=O)=C(C)C(OC)=C1CO
(S)-5-Hydroxy Omeprazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H948115-2.5mg |
(S)-5-Hydroxy Omeprazole |
196489-27-7 | 2.5mg |
$ 3347.00 | 2023-09-07 | ||
TRC | H948115-25mg |
(S)-5-Hydroxy Omeprazole |
196489-27-7 | 25mg |
$ 374.00 | 2023-09-07 | ||
TRC | H948115-0.25mg |
(S)-5-Hydroxy Omeprazole |
196489-27-7 | 0.25mg |
$ 305.00 | 2022-06-04 | ||
TRC | H948115-.25mg |
(S)-5-Hydroxy Omeprazole |
196489-27-7 | 25mg |
$374.00 | 2023-05-18 |
(S)-5-Hydroxy Omeprazole 関連文献
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
(S)-5-Hydroxy Omeprazoleに関する追加情報
Introduction to (S)-5-Hydroxy Omeprazole (CAS No. 196489-27-7)
Compound (S)-5-Hydroxy Omeprazole, identified by the Chemical Abstracts Service Number (CAS No.) 196489-27-7, is a significant intermediate in the synthesis of omeprazole, a widely used proton pump inhibitor (PPI) that plays a crucial role in the treatment of gastroesophageal reflux disease (GERD) and other acid-related stomach disorders. This compound is particularly valued for its stereochemical purity and its role in the enantioselective synthesis of omeprazole, which is a key consideration in pharmaceutical manufacturing.
The stereochemistry of (S)-5-Hydroxy Omeprazole is of paramount importance in pharmaceutical chemistry. The (S)-enantiomer is the pharmacologically active form of omeprazole, while the (R)-enantiomer is less active or inactive. The synthesis and purification of the (S)-enantiomer are critical steps in ensuring the efficacy and safety of omeprazole-based therapies. Recent advancements in chiral resolution techniques have enhanced the production of high-purity (S)-5-Hydroxy Omeprazole, enabling more efficient and cost-effective manufacturing processes.
Recent research has highlighted the importance of (S)-5-Hydroxy Omeprazole in the development of novel therapeutic agents. Studies have shown that modifications to this intermediate can lead to compounds with improved pharmacokinetic properties, such as enhanced bioavailability and reduced side effects. For instance, researchers have explored the use of (S)-5-Hydroxy Omeprazole as a precursor in the synthesis of new PPIs that target specific receptors or exhibit different mechanisms of action. These findings underscore the versatility and significance of this compound in drug discovery and development.
The chemical structure of (S)-5-Hydroxy Omeprazole consists of a substituted benzimidazole ring linked to a sulfur-containing heterocycle. This unique architecture contributes to its potent inhibitory effect on gastric acid secretion by selectively blocking the hydrogen-potassium ATPase pump at the parietal cell surface. The hydroxyl group at position 5 is a key functional moiety that influences both its reactivity and its pharmacological activity.
In industrial settings, the production of (S)-5-Hydroxy Omeprazole involves multi-step organic synthesis pathways, often starting from readily available aromatic precursors. Advanced catalytic methods, including asymmetric hydrogenation and enzymatic resolution, have been employed to achieve high enantiomeric purity. These techniques not only improve yield but also minimize waste, aligning with green chemistry principles. The growing emphasis on sustainable manufacturing practices has driven innovation in the synthesis of (S)-5-Hydroxy Omeprazole, making it an exemplary case study in modern pharmaceutical chemistry.
From a regulatory perspective, (S)-5-Hydroxy Omeprazole must meet stringent quality standards set by global health authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These regulations ensure that pharmaceutical intermediates like (S)-5-Hydroxy Omeprazole are produced under controlled conditions, with rigorous testing for purity, stability, and impurities. Compliance with these standards is essential for maintaining the safety and efficacy of final drug products derived from this intermediate.
The role of (S)-5-Hydroxy Omeprazole extends beyond its use in synthesizing omeprazole. It has been investigated as a potential therapeutic agent itself, particularly in conditions where reduced gastric acid secretion is beneficial. Preliminary studies suggest that derivatives of (S)-5-Hydroxy Omeprazole may have applications in treating certain gastrointestinal disorders or even as adjuvants in other therapeutic areas. These explorations highlight the compound's broad pharmacological potential and its significance as a research tool.
Advances in analytical chemistry have also contributed to a deeper understanding of (S)-5-Hydroxy Omeprazole's properties and behavior. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) enable precise characterization and quality control. These analytical methods are indispensable for ensuring that (S)-5-Hydroxy Omeprazole meets the exacting standards required for pharmaceutical use.
The future prospects for (S)-5-Hydroxy Omeprazole are promising, with ongoing research aimed at optimizing its synthesis and exploring new applications. Collaborative efforts between academia and industry are likely to drive further innovation, leading to more efficient production methods and novel therapeutic uses. As our understanding of gastric physiology and disease mechanisms evolves, so too will the applications of intermediates like (S)-5-Hydroxy Omeprazole.
196489-27-7 ((S)-5-Hydroxy Omeprazole) 関連製品
- 924857-42-1(3-(8-methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid)
- 2418714-68-6(1-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]piperidin-2-one)
- 2757906-00-4(tert-butyl N-(2-hydroxyethyl)-N-(2-methylcyclohexyl)carbamate)
- 2408938-03-2(rac-tert-butyl N-[(1R,3R)-3-hydroxy-7-oxaspiro[3.5]nonan-1-yl]carbamate)
- 1517230-82-8(6-(4,5-dimethyl-1H-imidazol-1-yl)-5-methylpyridine-3-carbaldehyde)
- 5913-86-0(2-[(1E)-prop-1-en-1-yl]piperidine hydrochloride)
- 26458-74-2(1-azabicyclo[2.2.2]octan-4-ol)
- 330202-50-1(7-(2-methoxyethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 450341-20-5((2Z)-N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-3-(3,4-dimethoxyphenyl)prop-2-enamide)
- 2301821-16-7(3-(2-Aminothiazol-5-yl)phenol)



